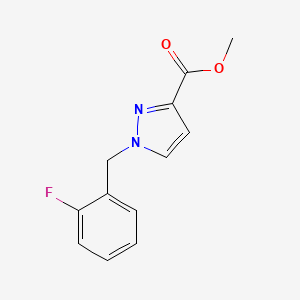

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative featuring a 2-fluorobenzyl substituent at the pyrazole ring’s N1 position and a methyl ester group at the C3 position. This compound is of interest in medicinal and agrochemical research due to the pyrazole scaffold’s versatility in modulating biological activity. The 2-fluorobenzyl group enhances lipophilicity and may influence binding interactions with target proteins, while the ester group offers synthetic flexibility for further derivatization.

Properties

Molecular Formula |

C12H11FN2O2 |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

methyl 1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H11FN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3 |

InChI Key |

LCXIOCULXUATKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate ()

- Structural Differences : The nitro group at C3 and ester at C4 (vs. ester at C3 in the target compound).

- This compound may serve as a precursor for amino derivatives via nitro reduction .

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate ()

- Structural Differences: An amino group at C5 and an ethyl ester (vs. methyl ester in the target compound).

- The ethyl ester increases lipophilicity (clogP ≈ 2.1 vs.

Heterocyclic Core and Functional Group Variations

Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate ()

- Structural Differences : Triazole core (vs. pyrazole) and 2,6-difluorobenzyl substituent.

- The difluorobenzyl group increases steric bulk and lipophilicity, which may affect bioavailability .

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate ()

- Structural Differences : Benzyl group at N1, 4-fluorophenyl at C3, and ester at C5.

- The ester’s position at C5 may limit rotational freedom compared to C3 esters .

Substituent Modifications on the Benzyl Group

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate ()

- Structural Differences : 2,3-Dichlorobenzyl substituent and difluoromethyl group at C3.

- The difluoromethyl group is metabolically resistant to oxidation, enhancing in vivo stability .

Ester Group Variations

Ethyl 1-(2-fluorobenzyl)-5-(methylsulfonyl)-1H-pyrazole-3-carboxylate ()

- Structural Differences : Methylsulfonyl group at C5 and ethyl ester.

- Implications : The sulfonyl group’s strong electron-withdrawing nature polarizes the pyrazole ring, favoring electrophilic attack. The ethyl ester may slow hydrolysis compared to methyl esters, extending half-life in biological systems .

Biological Activity

Methyl 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of Biological Activity

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. These include:

- Anti-inflammatory effects

- Antimicrobial properties

- Analgesic activities

- Anticancer potential

The presence of the fluorobenzyl group enhances the compound's ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Inhibition of enzymes : Similar pyrazole derivatives have shown inhibitory effects on enzymes such as xanthine oxidase and cyclooxygenase (COX), which are pivotal in inflammatory processes .

- Receptor modulation : The unique substituents on the pyrazole ring can enhance binding affinity to receptors involved in inflammation and cancer progression, such as androgen receptors.

3. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key features influencing its efficacy include:

| Feature | Description | Impact on Activity |

|---|---|---|

| Fluorobenzyl Group | Enhances membrane permeability | Increases interaction with biological targets |

| Carboxylate Group | May influence solubility and binding | Critical for enzyme inhibition |

| Substituent Variability | Different substituents can alter receptor affinity | Allows for targeted therapeutic applications |

4. Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound and related compounds:

- Anti-inflammatory Studies : Research has demonstrated that similar pyrazole derivatives exhibit significant inhibition of COX enzymes, with IC50 values indicating potent anti-inflammatory effects . For instance, compounds structurally related to this compound showed IC50 values ranging from 19 to 42 μM against COX-1 and COX-2 enzymes.

- Antimicrobial Activity : Various derivatives have been tested against bacterial strains, showing effective antimicrobial properties, which suggest potential applications in treating infections .

5. Potential Therapeutic Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

- Inflammatory Diseases : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs.

- Cancer Treatment : The modulation of androgen receptors suggests potential applications in treating hormone-dependent cancers, such as prostate cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.